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Compound of Interest

Compound Name: 2-Isobutyl-1,3-oxothiolane

Cat. No.: B15446483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-isobutyl-1,3-oxothiolane. Due to the limited availability of published experimental data
for this specific compound, this report leverages spectroscopic data from analogous structures,
including the 1,3-oxothiolane core and compounds containing the isobutyl moiety, to predict the
characteristic spectral features. This guide is intended to support researchers in the
identification, characterization, and quality control of 2-isobutyl-1,3-oxothiolane and related
compounds in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) data for 2-isobutyl-1,3-oxothiolane. These predictions
are based on established chemical shift principles and fragmentation patterns observed in
structurally similar molecules.

Predicted *H NMR Data (CDClIs, 400 MHz)
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-2 ~5.2-54 t ~5.0-6.0
~4.2 - 4.4 (1H), ~3.9 -
H-4 (OCH2) m
4.1 (1H)
~3.1-3.3 (1H), ~2.9 -
H-5 (SCH-) m
3.1 (1H)
H-1' (CH2) ~1.8-2.0 m ~7.0
H-2' (CH) ~1.9-21 m ~6.5
H-3' (CHs) ~0.9-1.0 d ~6.5

Predicted **C NMR Data (CDCls, 100 MHz)

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~85 - 90
C-4 ~70-75
C-5 ~35 - 40
C-1 ~45 - 50
Cc-2' ~25-30
C-3' ~22 - 24

Predicted Mass Spectrometry Data (Electron lonization,

70 eV)
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miz Predicted Identity Relative Intensity
146 [M]* (Molecular lon) Low

103 [M - CsH7]* Moderate

89 [M - CaHo]* High

57 [CaHs]* High

43 [CsH7]+ Moderate

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Vibration Type

Functional Group

2955 - 2870 C-H stretch Alkyl (isobutyl)
1465 - 1450 C-H bend Alkyl (isobutyl)
1385 - 1365 C-H bend (gem-dimethyl) Isobutyl

1250 - 1000 C-O stretch Acetal

700 - 600 C-S stretch Thioether

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-isobutyl-1,3-oxothiolane is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both *H and 3C NMR

spectra.
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H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12 - 16 ppm.

Acquisition Time: 2 - 4 seconds.

Relaxation Delay: 1 - 5 seconds.

Number of Scans: 16 - 64.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200 - 240 ppm.

Acquisition Time: 1 - 2 seconds.

Relaxation Delay: 2 - 10 seconds.

Number of Scans: 1024 - 4096.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-isobutyl-1,3-oxothiolane in a volatile organic
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct
injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Acquisition Parameters:

« lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.

e Mass Range: m/z 40 - 400.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15446483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Scan Speed: 1000 - 2000 amul/s.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop of neat 2-isobutyl-1,3-oxothiolane is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin
film[1].

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16 - 32.

Mode: Transmittance or Absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of an organic compound such as 2-isobutyl-1,3-oxothiolane.
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Spectroscopic Analysis

Click to download full resolution via product page

Fig. 1. General workflow for the synthesis and spectroscopic characterization of 2-isobutyl-1,3-
oxothiolane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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